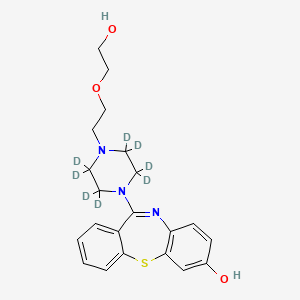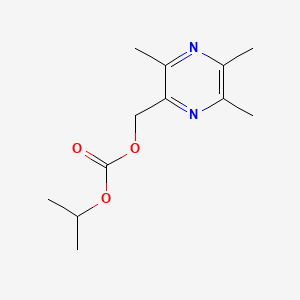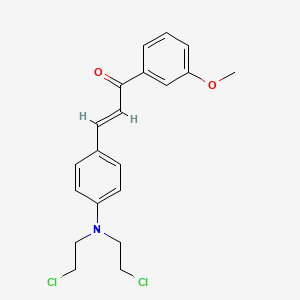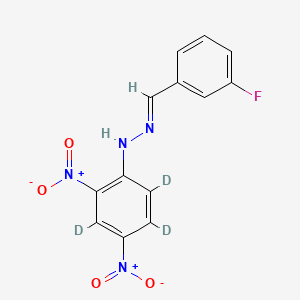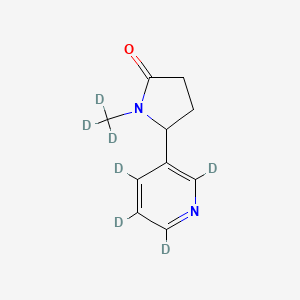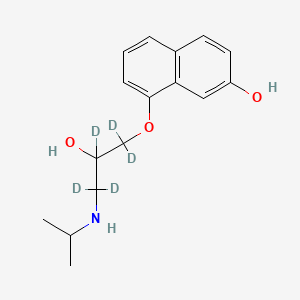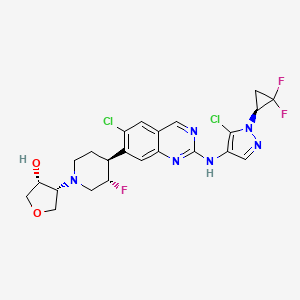
Lrrk2-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lrrk2-IN-2 is a small molecule inhibitor specifically designed to target leucine-rich repeat kinase 2 (LRRK2), a protein kinase involved in various cellular processes. LRRK2 has been implicated in several diseases, most notably Parkinson’s disease, making it a significant target for therapeutic intervention . This compound is one of the many inhibitors developed to study and potentially treat conditions associated with LRRK2 dysfunction.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Lrrk2-IN-2 involves multiple steps, including the formation of key intermediates and their subsequent coupling under specific reaction conditions. . Each step requires precise control of temperature, pH, and solvent conditions to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process while ensuring consistency and quality. This includes optimizing reaction conditions, using high-throughput screening for intermediates, and employing advanced purification techniques such as chromatography and crystallization . Automation and continuous flow chemistry may also be utilized to enhance efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
Lrrk2-IN-2 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, commonly achieved through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation under controlled temperature and pressure.
Substitution: Halogenated compounds, nucleophiles, and electrophiles in solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Lrrk2-IN-2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mécanisme D'action
Lrrk2-IN-2 exerts its effects by binding to the kinase domain of LRRK2, thereby inhibiting its enzymatic activity. This inhibition prevents the phosphorylation of downstream substrates, such as Rab proteins, which are involved in various cellular processes . The binding of this compound to LRRK2 induces conformational changes that stabilize the inactive form of the kinase, reducing its activity and subsequent cellular effects .
Comparaison Avec Des Composés Similaires
Lrrk2-IN-2 is compared with other LRRK2 inhibitors, such as Lrrk2-IN-1, GNE-7915, and DNL201. These compounds share a similar mechanism of action but differ in their potency, selectivity, and pharmacokinetic properties . This compound is unique in its specific binding affinity and inhibitory profile, making it a valuable tool for studying LRRK2-related pathways and developing new therapeutic strategies .
List of Similar Compounds
- Lrrk2-IN-1
- GNE-7915
- DNL201
- Rebastinib
- Ponatinib
- GZD-824
Propriétés
Formule moléculaire |
C23H23Cl2F3N6O2 |
|---|---|
Poids moléculaire |
543.4 g/mol |
Nom IUPAC |
(3R,4R)-4-[(3S,4S)-4-[6-chloro-2-[[5-chloro-1-[(1S)-2,2-difluorocyclopropyl]pyrazol-4-yl]amino]quinazolin-7-yl]-3-fluoropiperidin-1-yl]oxolan-3-ol |
InChI |
InChI=1S/C23H23Cl2F3N6O2/c24-14-3-11-6-29-22(32-17-7-30-34(21(17)25)20-5-23(20,27)28)31-16(11)4-13(14)12-1-2-33(8-15(12)26)18-9-36-10-19(18)35/h3-4,6-7,12,15,18-20,35H,1-2,5,8-10H2,(H,29,31,32)/t12-,15+,18+,19-,20-/m0/s1 |
Clé InChI |
JCYBYWFFRFKLHB-DAIRXDTASA-N |
SMILES isomérique |
C1CN(C[C@H]([C@@H]1C2=C(C=C3C=NC(=NC3=C2)NC4=C(N(N=C4)[C@H]5CC5(F)F)Cl)Cl)F)[C@@H]6COC[C@@H]6O |
SMILES canonique |
C1CN(CC(C1C2=C(C=C3C=NC(=NC3=C2)NC4=C(N(N=C4)C5CC5(F)F)Cl)Cl)F)C6COCC6O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


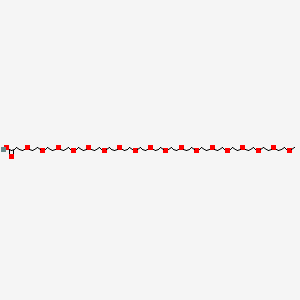

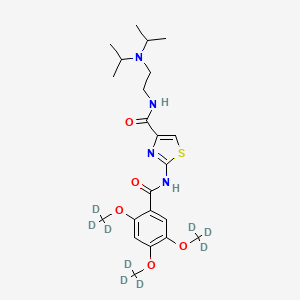
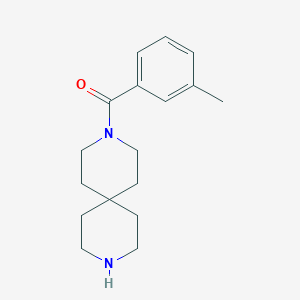
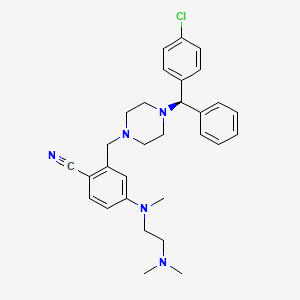
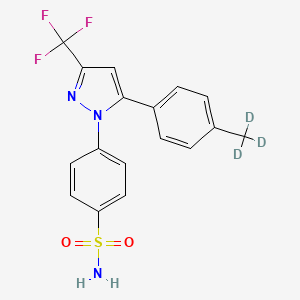
![4-methyl-7-[(5-phenyl-1,2,4-oxadiazol-3-yl)methoxy]chromen-2-one](/img/structure/B12412713.png)
![sodium;[(3R,5R,7R,10S,13R,17R)-17-[(2R)-5-(carboxymethylamino)-5-oxopentan-2-yl]-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12412716.png)
